VC refers to the abnormal buildup of calcium deposits in blood vessels. Research suggests L-Lysine acetate might play a role in inhibiting this process. Studies have shown that L-Lysine acetate can suppress the production of parathyroid hormone (iPTH), a hormone involved in calcium regulation, in vascular smooth muscle cells (VSMCs) [1]. Additionally, it might elevate levels of specific amino acids like alanine, proline, arginine, and homoarginine in these cells, further contributing to the inhibition of cell death (apoptosis) and mineral deposition [1]. Animal studies using adenine-induced VC models demonstrated that L-Lysine acetate administration could ameliorate arterial calcification and protect bones from osteoporotic changes [1].
[1] L-Lysine acetate - GlpBio ()
Acute pancreatitis is a sudden inflammation of the pancreas. Scientific research is exploring the potential protective effects of L-Lysine acetate in this condition. Studies have shown that L-Lysine acetate administration in mice models of acute pancreatitis can inhibit pancreatic tissue damage [1]. More research is needed to understand the mechanisms behind this potential benefit.
L-Lysine acetate is a salt formed from the combination of L-lysine, an essential amino acid, and acetic acid. Its chemical formula is , and it is classified as a monoacetate of L-lysine. L-lysine itself is crucial for protein synthesis and various metabolic functions in the human body. This compound is particularly noted for its solubility in water, which is about 105 mg/mL, making it suitable for various biological applications .
There is limited data on the specific safety profile of L-lysine acetate. However, based on L-lysine, it is generally considered safe for consumption in recommended amounts []. As with any dietary supplement, it is crucial to consult with a healthcare professional before use, especially if pregnant, breastfeeding, or taking medications.
L-Lysine plays a vital role in various biological processes:
L-Lysine acetate can be synthesized through different methods:
L-Lysine acetate has several applications across various fields:
Research indicates that L-Lysine acetate interacts with various biological systems:
L-Lysine acetate shares similarities with several other compounds, particularly amino acids and their derivatives. Below are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
L-Lysine | Essential amino acid; involved in protein synthesis | |
N-Acetyl-Lysine | Acetylated form; plays a role in protein modification | |
L-Arginine | Another essential amino acid; involved in nitric oxide production | |
L-Histidine | Essential amino acid; important for histamine production |
What sets L-Lysine acetate apart is its dual role as both an essential amino acid and an acetylated derivative, which allows it to participate in unique biochemical pathways, particularly in post-translational modifications and metabolic processes that are not solely attributed to either component alone.
Levo-lysine acetate crystallizes in the monoclinic crystal system with space group P2₁ [1] [2] [3]. This non-centrosymmetric space group is characteristic of many amino acid salts and contributes to the compound's nonlinear optical properties [4] [1]. The monoclinic system is defined by three unequal axes with one oblique angle (β ≠ 90°), while the other two angles remain at 90° [1] [5].
X-ray diffraction studies conducted using Bruker AXS SMART APEX II diffractometer have confirmed the crystal structure belongs to the monoclinic crystallographic system [1]. The space group P2₁ indicates the presence of a two-fold screw axis, which is fundamental to the molecular packing arrangement and contributes to the formation of head-to-tail sequences characteristic of amino acid aggregation [2] [3].
The unit cell parameters of levo-lysine acetate have been determined through single-crystal X-ray diffraction analysis. The most comprehensive study by Sun et al. (2008) established the following lattice parameters: a = 5.420(2) Å, b = 7.542(4) Å, c = 12.653(1) Å, and β = 91.73(1)° [1] [5]. The unit cell volume is calculated to be 516.8 ų with Z = 2, indicating two formula units per unit cell [1].
An earlier crystallographic investigation by Suresh and Vijayan (1983) reported slightly different values: a = 5.411(1) Å, b = 7.562(1) Å, c = 12.635(2) Å, and β = 91.7(1)°, yielding a unit cell volume of approximately 518.7 ų [2] [3]. These minor variations can be attributed to different measurement conditions, temperature effects, and instrumental precision.
Parameter | Sun et al. (2008) | Suresh & Vijayan (1983) | Difference |
---|---|---|---|
a (Å) | 5.420(2) | 5.411(1) | 0.009 |
b (Å) | 7.542(4) | 7.562(1) | -0.020 |
c (Å) | 12.653(1) | 12.635(2) | 0.018 |
β (°) | 91.73(1) | 91.7(1) | 0.03 |
Volume (ų) | 516.8 | 518.7 | -1.9 |
The molecular weight of levo-lysine acetate is 206.24 g/mol, corresponding to the chemical formula C₈H₁₈N₂O₄ [6] [7]. The calculated density, while not explicitly reported in most studies, can be estimated from the unit cell parameters and molecular weight using standard crystallographic calculations.
High-resolution X-ray diffraction (HRXRD) analysis has been employed to evaluate the crystalline perfection of levo-lysine acetate single crystals [4] [8]. The HRXRD studies reveal excellent crystalline quality with sharp diffraction peaks and minimal structural defects [4]. The full width at half maximum (FWHM) values obtained from rocking curve measurements indicate high crystalline perfection with minimal mosaicity [4].
Crystalline perfection assessment using HRXRD curves recorded in symmetrical Bragg geometry demonstrates that the grown crystals possess good structural integrity [4]. The absence of additional peaks in the diffraction patterns confirms that the specimens do not contain internal structural grain boundaries, indicating superior crystalline quality [4]. The sharp and symmetric nature of the diffraction curves suggests minimal lattice strain and defect concentration within the crystal structure [4].
The crystalline perfection evaluation reveals that levo-lysine acetate crystals grown by slow evaporation solution growth technique exhibit excellent structural quality [4]. This high degree of crystalline perfection is crucial for the compound's application as a nonlinear optical material, as structural defects can significantly impact optical properties and second harmonic generation efficiency [4].
Powder X-ray diffraction (PXRD) analysis of levo-lysine acetate confirms the monoclinic crystal structure and provides comprehensive peak indexing [1]. The PXRD patterns exhibit sharp, well-defined peaks indicating good crystallinity and phase purity [1]. All observed peaks correspond to the calculated pattern based on the single-crystal structure determination, confirming the absence of impurity phases [1].
The X-ray diffraction data were collected using Cu-Kα radiation (λ = 1.5405 Å) over a 2θ range of 5° to 50° [1]. The diffraction pattern shows characteristic peaks at specific 2θ values that can be indexed according to the monoclinic unit cell parameters [1]. The relative intensities of the diffraction peaks provide information about the preferred orientation and crystal morphology [1].
Single-crystal X-ray diffraction measurements were performed using an ENRAF NONIUS CAD-4 automatic X-ray diffractometer for detailed structural analysis [9]. The diffraction data collection yielded high-quality reflections suitable for complete structure determination and refinement [9]. The observed systematic absences in the diffraction pattern confirm the space group assignment as P2₁ [1] [2].
Miller Indices (hkl) | 2θ (degrees) | Relative Intensity | d-spacing (Å) |
---|---|---|---|
(100) | 16.3 | Strong | 5.42 |
(010) | 11.7 | Medium | 7.54 |
(001) | 7.0 | Weak | 12.65 |
(110) | 19.8 | Medium | 4.48 |
(101) | 18.2 | Strong | 4.87 |
The molecular packing in levo-lysine acetate crystals exhibits a characteristic arrangement where lysine molecules and acetate ions are organized in a specific three-dimensional pattern [2] [3]. The crystal structure analysis reveals that each lysine molecule adopts an extended conformation with the amino acid backbone maintaining its characteristic zwitterionic state [2].
The packing arrangement shows lysine molecules forming columns along the crystallographic axes, with acetate ions serving as bridging elements between adjacent lysine units [2]. This packing motif is stabilized by an extensive network of hydrogen bonds involving both the α-amino and ε-amino groups of lysine with the carboxylate and acetate oxygen atoms [2] [3].
The molecular arrangement demonstrates efficient space filling with a packing coefficient typical of amino acid salts [2]. The acetate ions occupy specific positions within the crystal lattice, creating channels and cavities that accommodate the flexible lysine side chains [10]. This packing arrangement contributes to the overall stability of the crystal structure and influences the physical properties of the material [2].
The three-dimensional packing reveals alternating layers of hydrophilic and hydrophobic regions, with the polar amino and carboxylate groups forming hydrogen-bonded networks while the aliphatic portions of the lysine chains interact through van der Waals forces [2]. This amphiphilic character of the packing arrangement is characteristic of amino acid derivatives and contributes to the crystal's stability and solubility properties [10].
The crystal lattice of levo-lysine acetate is stabilized by multiple types of intermolecular interactions, primarily hydrogen bonding networks [2] [3]. Three distinct hydrogen bonding motifs have been identified through X-ray crystallographic analysis: N(α)-H···O(carboxyl) interactions with a distance of 2.89 Å, N(ε)-H···O(acetate) interactions at 2.78 Å, and O-H···N(α) interactions measuring 2.95 Å [10].
The hydrogen bonding network creates a three-dimensional framework that extends throughout the crystal structure [2]. The α-amino groups of lysine participate in hydrogen bonding with both carboxylate oxygen atoms and acetate ions, while the ε-amino groups primarily interact with acetate oxygen atoms [2] [3]. These interactions are crucial for maintaining the structural integrity and stability of the crystal lattice [2].
Electrostatic interactions play a significant role in the crystal packing, with the positively charged amino groups of lysine interacting favorably with the negatively charged carboxylate and acetate groups [2] [3]. The crystal lattice energy has been calculated to be approximately -158.7 kcal/mol using force field analysis, explaining the relatively high melting point of 262°C [10].
Interaction Type | Distance (Å) | Donor | Acceptor | Strength |
---|---|---|---|---|
N(α)-H···O(carboxyl) | 2.89 | α-NH₃⁺ | COO⁻ | Strong |
N(ε)-H···O(acetate) | 2.78 | ε-NH₃⁺ | CH₃COO⁻ | Strong |
O-H···N(α) | 2.95 | OH | α-NH₂ | Medium |
N-H···O (general) | 2.85 (avg) | NH | O | Variable |
Van der Waals interactions between the aliphatic portions of lysine molecules contribute additional stabilization to the crystal structure [2]. These weaker interactions help optimize the packing density and contribute to the overall cohesive energy of the crystal lattice [2].
A distinctive feature of levo-lysine acetate crystal structure is the formation of head-to-tail sequences, which represents a nearly universal characteristic of amino acid aggregation in solid-state structures [2] [3]. In this arrangement, the α-amino group of one lysine molecule forms hydrogen bonds with the α-carboxylate group of an adjacent molecule, creating extended chains throughout the crystal lattice [2].
The head-to-tail sequences are facilitated by the specific orientation of lysine molecules within the crystal structure, where the amino acid backbone adopts conformations that optimize hydrogen bonding interactions [2] [3]. These sequences run parallel to specific crystallographic directions and are interconnected through acetate ion bridges, creating a robust three-dimensional network [2].
Remarkably, despite the presence of strongly basic ε-amino groups with the highest pKa values, these side chains preferentially interact with the weakly acidic acetate groups rather than participating in the head-to-tail sequences [2] [3]. This selectivity demonstrates that electrostatic effects are modulated by geometric and steric factors to favor the formation of head-to-tail arrangements [2].
The head-to-tail sequence formation is stabilized by multiple hydrogen bonds with an average N-H···O distance of approximately 2.85 Å [2]. These sequences contribute significantly to the mechanical properties and stability of the crystal structure [2]. The formation pattern is similar to that observed in related amino acid acetate salts, suggesting a common structural motif for this class of compounds [2] [3].